molecular formula C18H26O4 B14179381 Decanoic acid, 4-formyl-2-methoxyphenyl ester CAS No. 881994-32-7

Decanoic acid, 4-formyl-2-methoxyphenyl ester

Katalognummer: B14179381
CAS-Nummer: 881994-32-7
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: FSUFFEUJUFKPOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Decanoic acid, 4-formyl-2-methoxyphenyl ester is a chemical compound with the molecular formula C18H26O4 and a molecular weight of 306.4 g/mol . This compound is known for its unique structure, which includes a decanoic acid esterified with a 4-formyl-2-methoxyphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of decanoic acid, 4-formyl-2-methoxyphenyl ester typically involves the esterification of decanoic acid with 4-formyl-2-methoxyphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Analyse Chemischer Reaktionen

Decanoic acid, 4-formyl-2-methoxyphenyl ester undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Decanoic acid, 4-formyl-2-methoxyphenyl ester is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.

Wirkmechanismus

The mechanism of action of decanoic acid, 4-formyl-2-methoxyphenyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Decanoic acid, 4-formyl-2-methoxyphenyl ester can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

881994-32-7

Molekularformel

C18H26O4

Molekulargewicht

306.4 g/mol

IUPAC-Name

(4-formyl-2-methoxyphenyl) decanoate

InChI

InChI=1S/C18H26O4/c1-3-4-5-6-7-8-9-10-18(20)22-16-12-11-15(14-19)13-17(16)21-2/h11-14H,3-10H2,1-2H3

InChI-Schlüssel

FSUFFEUJUFKPOW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(=O)OC1=C(C=C(C=C1)C=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.